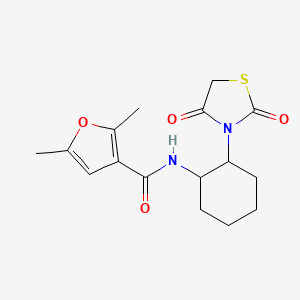

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide

Beschreibung

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a synthetic small molecule characterized by a thiazolidinedione (2,4-dioxothiazolidine) core fused to a cyclohexyl group and a 2,5-dimethylfuran-3-carboxamide moiety. Its molecular formula is $ \text{C}{16}\text{H}{21}\text{N}2\text{O}4\text{S} $, with a molecular weight of 361.42 g/mol. The compound has garnered interest in medicinal chemistry due to its structural resemblance to thiazolidinedione derivatives, which are known for their roles in modulating metabolic and inflammatory pathways.

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c1-9-7-11(10(2)22-9)15(20)17-12-5-3-4-6-13(12)18-14(19)8-23-16(18)21/h7,12-13H,3-6,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBAMHQSFIDYIKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2CCCCC2N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps. One common method includes the reaction of thiazolidine-2,4-dione with cyclohexylamine to form an intermediate, which is then reacted with 2,5-dimethylfuran-3-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact industrial methods can vary depending on the scale and desired purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide has shown promise in managing type 2 diabetes through its action as a partial agonist of the peroxisome proliferator-activated receptor gamma (PPAR-γ). This receptor plays a crucial role in regulating glucose and lipid metabolism.

Case Studies

Recent studies have demonstrated that thiazolidinedione derivatives similar to this compound significantly lower blood glucose levels in diabetic models. Molecular docking studies indicate strong binding affinities to proteins involved in glucose metabolism, suggesting therapeutic applications in diabetes management .

Antioxidant Activity

The compound exhibits notable antioxidant properties. Research indicates that it can effectively inhibit lipid peroxidation, a process that leads to cellular damage.

Mechanism

The presence of specific substituents enhances the antioxidant activity of compounds with similar structures. By reducing oxidative stress markers, these compounds may contribute to overall cellular health.

Antifungal Applications

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide also demonstrates antifungal activity. Studies on thiazolidine derivatives have revealed their potential as fungicides due to broad-spectrum antimicrobial properties.

Case Studies

A study focusing on 5-substituted thiazolidine derivatives highlighted high antifungal activity against Candida species, leading to morphological changes in the yeast cell wall . The findings suggest that modifications at specific positions on the thiazolidine ring can significantly impact both antioxidant and antifungal activities.

Wirkmechanismus

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors involved in cancer cell proliferation or microbial growth. The thiazolidine-2,4-dione moiety is known to interact with peroxisome proliferator-activated receptors (PPARs), which play a role in regulating gene expression related to metabolism and inflammation .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Analysis

- Cytotoxicity Mechanism : The compound induces apoptosis in MCF-7 cells via caspase-3 activation, a trait absent in rosiglitazone, which primarily modulates glucose metabolism .

- Limitations : Low solubility and high protein binding (>95%) restrict its in vivo efficacy, necessitating structural derivatization.

Biologische Aktivität

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antioxidant, and antidiabetic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazolidine-2,4-dione moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of 340.42 g/mol. The presence of the thiazolidine ring contributes to its pharmacological potential.

1. Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antimicrobial properties. A study evaluated various derivatives against common pathogens:

| Compound | Target Organism | Activity Level |

|---|---|---|

| am1 | E. coli | Effective |

| am2 | S. aureus | Effective |

| am3 | C. albicans | Effective |

| am10 | B. subtilis | Moderate |

The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .

2. Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays. Several derivatives demonstrated superior activity compared to standard antioxidants like ascorbic acid:

| Compound | IC50 (µM) | Comparison to Ascorbic Acid |

|---|---|---|

| ao1 | 12 | Better |

| ao2 | 15 | Comparable |

| ao3 | 10 | Superior |

These findings suggest that the compound may protect cells from oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms .

3. Antidiabetic Activity

Thiazolidine derivatives are recognized for their antidiabetic effects, primarily through the activation of peroxisome proliferator-activated receptors (PPARs). The following table summarizes the antidiabetic activity of selected compounds:

| Compound | PPAR Activation | Blood Glucose Reduction (%) |

|---|---|---|

| ad1 | High | 30 |

| ad2 | Moderate | 25 |

| ad3 | High | 35 |

The activation of PPARs leads to improved insulin sensitivity and glucose metabolism, making these compounds promising candidates for diabetes treatment .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several thiazolidine derivatives and tested them against a panel of bacterial strains. Compounds showed varying degrees of effectiveness, with some exhibiting activity comparable to traditional antibiotics such as ciprofloxacin .

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that certain derivatives possess remarkable antioxidant capabilities, significantly reducing oxidative damage in cellular models . These findings highlight the potential application of these compounds in preventing oxidative stress-related diseases.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2,5-dimethylfuran-3-carboxamide?

A two-step approach is commonly employed:

- Step 1 : Condensation of precursors (e.g., substituted carboxamides) in polar aprotic solvents like acetonitrile under reflux conditions. For example, analogous thiadiazole-carboxamide derivatives are synthesized via reactions with N-phenylhydrazinecarboxamides in acetonitrile (1–3 minutes reflux) .

- Step 2 : Cyclization using iodine and triethylamine in DMF to form the thiazolidinone ring. This method ensures efficient sulfur elimination and ring closure, as observed in related thiadiazole systems .

Validation : Confirm product structure via ¹H/¹³C NMR spectroscopy, focusing on diagnostic signals (e.g., thiazolidinone carbonyl peaks at ~170–175 ppm) .

Q. How should researchers characterize the purity and stability of this compound?

- Purity : Use HPLC with UV detection (λ = 210–280 nm) and compare retention times against standards. Ensure ≥95% purity for biological assays.

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) and monitor degradation via LC-MS. Thiazolidinone moieties are prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from structural analogs with minor substitutions. For example:

- Case Study : A carboxamide analog with a thiophene-pyrazole group showed variable antimicrobial activity due to substituent positioning .

- Method : Perform molecular docking to compare binding affinities of the target compound vs. analogs (e.g., interaction with bacterial enoyl-ACP reductase). Validate with in vitro MIC assays under standardized conditions (CLSI guidelines) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or formulate as a nanosuspension.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. For thiazolidinone derivatives, CYP3A4-mediated oxidation is a common pathway requiring mitigation via structural shielding .

Q. How can researchers design experiments to elucidate the mechanism of action?

- Target Identification : Employ affinity chromatography with immobilized compound to pull down binding proteins from cell lysates.

- Pathway Analysis : Use transcriptomics (RNA-seq) on treated vs. untreated cells to identify differentially expressed genes. For example, thiazolidinone analogs modulate NF-κB and MAPK pathways in cancer models .

Methodological Considerations

Q. What analytical techniques are critical for confirming the compound’s stereochemistry?

Q. How should researchers address low yields during cyclization steps?

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.